molecular formula C13H26N2O3 B1380414 Tert-butyl 4-(aminomethyl)-4-(methoxymethyl)piperidine-1-carboxylate CAS No. 1782663-58-4

Tert-butyl 4-(aminomethyl)-4-(methoxymethyl)piperidine-1-carboxylate

Cat. No. B1380414
CAS RN: 1782663-58-4
M. Wt: 258.36 g/mol
InChI Key: HBOLSRPBIJXHRR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-4-(methoxymethyl)piperidine-1-carboxylate (TBAMMP) is a synthetic compound that has recently been developed and studied for its potential applications in scientific research. TBAMMP is a highly versatile compound that has been used in a variety of fields, ranging from medicinal chemistry to chemical biology. This compound has a unique structure that makes it a valuable tool for researchers, as it is capable of interacting with a wide range of biological molecules in a specific manner. In

Scientific Research Applications

Key Intermediate in Drug Synthesis

Tert-butyl 4-(aminomethyl)-4-(methoxymethyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various pharmacologically active compounds. For instance, it is a crucial component in the synthesis of Vandetanib, a medication used for certain types of cancer treatment. The synthesis process involves acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).

Intermediate in Biologically Active Compounds

This compound also acts as an important intermediate in the synthesis of biologically active compounds like crizotinib, used in cancer therapy. The synthesis process starts with tert-butyl-4-hydroxypiperdine-1-carboxylate, leading to a total yield of 49.9% (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Preparation of Novel Inhibitors

The compound is used in synthesizing novel inhibitors with potential pharmaceutical applications. One such example is the synthesis of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine monohydrochloride, which involves lipase-catalyzed kinetic resolution, asymmetric hydrogenation, and resolution of racemic compounds (Yamashita et al., 2015).

Synthesis of Anticancer Drugs

This chemical serves as a precursor for small molecule anticancer drugs. A high-yield synthetic method for related compounds has been established, showing its significance in the development of new cancer therapies (Zhang, Ye, Xu, & Xu, 2018).

Role in Molecular and X-ray Studies

The compound and its derivatives have been utilized in molecular and X-ray diffraction studies, contributing to a deeper understanding of molecular structures and interactions. Such studies are crucial for drug design and synthesis (Kulkarni et al., 2016).

Contribution to Diverse Piperidine Derivatives

Tert-butyl 4-(aminomethyl)-4-(methoxymethyl)piperidine-1-carboxylate aids in the creation of diverse piperidine derivatives, which are promising synthons for various pharmaceutical applications (Moskalenko & Boev, 2014).

properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-(methoxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-7-5-13(9-14,6-8-15)10-17-4/h5-10,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOLSRPBIJXHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(aminomethyl)-4-(methoxymethyl)piperidine-1-carboxylate
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Tert-butyl 4-(aminomethyl)-4-(methoxymethyl)piperidine-1-carboxylate

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